molecular formula C13H17N B15271275 N-(2,2-dimethylpropyl)-3-ethynylaniline

N-(2,2-dimethylpropyl)-3-ethynylaniline

Cat. No.: B15271275
M. Wt: 187.28 g/mol
InChI Key: DCXFEJGVJLOPMZ-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylpropyl)-3-ethynylaniline is a substituted aniline derivative featuring a branched 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom and an ethynyl (acetylene) substituent at the meta position of the aromatic ring. This compound combines steric hindrance from the bulky neopentyl group with the electron-rich ethynyl moiety, making it a candidate for applications in organic synthesis, coordination chemistry, and materials science.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-3-ethynylaniline

InChI

InChI=1S/C13H17N/c1-5-11-7-6-8-12(9-11)14-10-13(2,3)4/h1,6-9,14H,10H2,2-4H3

InChI Key

DCXFEJGVJLOPMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC=CC(=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions for the Sonogashira coupling usually involve the use of a palladium catalyst, copper co-catalyst, and a base such as triethylamine in an inert atmosphere .

Industrial Production Methods

Industrial production of N-(2,2-dimethylpropyl)-3-ethynylaniline may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-3-ethynylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives .

Scientific Research Applications

N-(2,2-dimethylpropyl)-3-ethynylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-3-ethynylaniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The aniline group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between N-(2,2-dimethylpropyl)-3-ethynylaniline and related compounds from the evidence:

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol)
This compound Neopentyl (N), ethynyl (C₃) Not provided Estimated ~215–230
N-Methyl-N-(2,3,3,3-tetrafluoro-2-(2-nitrophenoxy)propyl)aniline (31) Fluorinated propyl, nitro-phenoxy (N) Not provided Not provided
N-(2-(2-Chlorophenoxy)-2,3,3,3-tetrafluoropropyl)-N-methylaniline (32) Chlorophenoxy, tetrafluoropropyl (N) Not provided ~342 (calculated)
N-(3-{[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]amino}propyl)-N-methylaniline Thiazole, propylamino linker (N) C₁₇H₂₅N₃S 303.47
2-{3-[2-(diethylamino)ethyl]-1,2,4-oxadiazol-5-yl}-N-methylaniline Oxadiazol, diethylaminoethyl (N) C₁₅H₂₂N₄O 274.36

Key Observations :

  • The target compound’s neopentyl group provides greater steric bulk compared to the methyl or tetrafluoropropyl groups in analogs . This may reduce nucleophilic reactivity at the nitrogen center.
  • The ethynyl group introduces π-electron density to the aromatic ring, contrasting with electron-withdrawing substituents like nitro (compound 31) or chlorine (compound 32) .
  • Thiazole (compound ) and oxadiazol (compound ) rings in analogs enhance hydrogen-bonding or π-stacking capabilities, which are absent in the target compound.

Physicochemical and Electronic Properties

  • Solubility : The neopentyl group in the target compound may reduce solubility in polar solvents (e.g., MeCN or water) compared to analogs with hydrophilic substituents like oxadiazol .
  • Thermal Stability : Branched alkyl groups (neopentyl) generally enhance thermal stability compared to linear chains in compound or fluorinated groups in compound 32 .

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